Product packaging for Diethyl 1-phenylprop-1-en-1-yl phosphate(Cat. No.:CAS No. 10409-51-5)

Diethyl 1-phenylprop-1-en-1-yl phosphate

Cat. No.: B14724068
CAS No.: 10409-51-5
M. Wt: 270.26 g/mol
InChI Key: WUWZIIZECKVKEL-UHFFFAOYSA-N
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Description

Diethyl 1-phenylprop-1-en-1-yl phosphate is a high-purity organophosphate ester designed for use in advanced organic synthesis. This compound belongs to a class of vinyl phosphates that serve as versatile electrophilic substrates in transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex carbon-carbon bonds . Researchers utilize such vinyl phosphates in key transformations like the Kumada, Negishi, and Suzuki reactions to access a wide range of functionalized alkenes, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials . The phosphate group acts as an excellent leaving group, enabling efficient catalytic cycles with metals such as nickel, iron, and palladium . This reactivity allows for the stereoselective synthesis of dienes, tetrasubstituted alkenes, and other challenging molecular architectures that are difficult to assemble with other methodologies . Organophosphates of this type are particularly valued for their role in the preparation of natural products and biologically active compounds . This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19O4P B14724068 Diethyl 1-phenylprop-1-en-1-yl phosphate CAS No. 10409-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10409-51-5

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

diethyl 1-phenylprop-1-enyl phosphate

InChI

InChI=1S/C13H19O4P/c1-4-13(12-10-8-7-9-11-12)17-18(14,15-5-2)16-6-3/h4,7-11H,5-6H2,1-3H3

InChI Key

WUWZIIZECKVKEL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=CC)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl 1 Phenylprop 1 En 1 Yl Phosphate and Analogs

Classical and Modified Perkow Reaction Approaches

The Perkow reaction, a cornerstone in the synthesis of enol phosphates, involves the reaction of a trialkyl phosphite (B83602) with a haloketone. wikipedia.org This reaction competes with the Michaelis-Arbuzov reaction, which yields a β-keto phosphonate (B1237965). wikipedia.org The regioselectivity between O-phosphorylation (Perkow) and C-phosphorylation (Arbuzov) is a critical aspect of this methodology. rsc.org

Regioselective O/C Phosphorylation of α-Chloroketones

The reaction of α-chloroketones with trialkyl phosphites can lead to a mixture of enol phosphates and β-ketophosphonates. rsc.org The pathway is influenced by the structure of the reactants and the reaction conditions. The Perkow mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon, while the Arbuzov pathway begins with an attack on the α-carbon bearing the halogen. rsc.orgresearchgate.net

Achieving high regioselectivity for the desired enol phosphate (B84403) product is a significant challenge. Research has shown that solvent-free conditions can favor the Perkow reaction, leading to the formation of enol phosphates in good to excellent yields. rsc.orgrsc.org The steric and electronic properties of the α-chloroketone substrate also play a crucial role in directing the reaction towards O-phosphorylation. For instance, increased steric hindrance at the α-carbon can favor the Perkow pathway.

Table 1: Regioselective Perkow Reaction of α-Chloroketones with Triethyl Phosphite

Entry α-Chloroketone Product Yield (%) Reference
1 2-chloro-1-phenylethan-1-one Diethyl 1-phenylvinyl phosphate 95 rsc.org
2 2-chlorocyclohexan-1-one Diethyl cyclohex-1-en-1-yl phosphate 92 rsc.org

One-Pot α-Tosyloxylation/Perkow Sequence from Ketones

To circumvent the often problematic preparation and handling of α-haloketones, a modified one-pot Perkow reaction has been developed. rsc.orgnih.govrsc.org This approach, sometimes referred to as the Perkow-Shi reaction, starts directly from readily available ketones. nih.govrsc.org The ketone is first subjected to an in-situ α-tosyloxylation using reagents like hydroxy(tosyloxy)iodobenzene (HTIB). rsc.orgnih.govresearchgate.net The resulting α-tosyloxyketone intermediate then reacts with a trialkyl phosphite in the same pot to yield the enol phosphate. rsc.orgnih.gov

This one-pot methodology is advantageous as it avoids the isolation of the intermediate α-tosyloxyketone and often proceeds under mild conditions. rsc.orgnih.gov The reaction has been shown to be applicable to a wide range of ketones, including aromatic and aliphatic substrates, providing the corresponding enol phosphates in high yields. rsc.orgnih.govresearchgate.net However, controlling the E/Z stereoselectivity of the resulting enol phosphate can be challenging, with mixtures of isomers often being obtained. rsc.orgnih.gov

Table 2: One-Pot Synthesis of Enol Phosphates from Ketones via α-Tosyloxylation/Perkow Reaction

Entry Ketone Phosphite Product Yield (%) E/Z Ratio Reference
1 Propiophenone (B1677668) Triethyl phosphite Diethyl 1-phenylprop-1-en-1-yl phosphate 95 1:1 nih.gov
2 Acetophenone (B1666503) Triethyl phosphite Diethyl 1-phenylvinyl phosphate 99 N/A nih.gov

Strategies Involving Enolate Phosphorylation

An alternative and widely used method for the synthesis of enol phosphates is the phosphorylation of ketone enolates. rsc.orgstrath.ac.uk This strategy involves the deprotonation of an enolizable ketone with a strong base to generate a metal enolate, which is then trapped by a phosphorylating agent, typically a dialkyl chlorophosphate. strath.ac.uk

Commonly used bases for this purpose include lithium diisopropylamide (LDA) at low temperatures. strath.ac.uk More recently, the use of carbon-centered magnesium bases, such as di-tert-butylmagnesium and bismesitylmagnesium, has been shown to be effective for the efficient formation of kinetic enol phosphates under milder conditions. strath.ac.uknih.gov The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, allowing for the synthesis of either the kinetic or thermodynamic enol phosphate. strath.ac.uk

Table 3: Enol Phosphate Synthesis via Enolate Phosphorylation

Entry Ketone Base Phosphorylating Agent Product Yield (%) Reference
1 4-tert-Butylcyclohexanone Di-tert-butylmagnesium Diphenylphosphoryl chloride Diphenyl 4-tert-butylcyclohex-1-en-1-yl phosphate 95 strath.ac.uk
2 2-Methylcyclohexanone Bismesitylmagnesium Diphenylphosphoryl chloride Diphenyl 2-methylcyclohex-1-en-1-yl phosphate (kinetic) 67 strath.ac.uk

Hydrophosphoryloxylation of Alkyne Substrates

The direct addition of a P-O-H group across a carbon-carbon triple bond, known as hydrophosphoryloxylation, represents an atom-economical approach to vinyl phosphates. conicet.gov.arrsc.orgnih.gov This method typically involves the reaction of an alkyne with a dialkyl phosphite or a related H-phosphonate.

The reaction can be promoted by transition metal catalysts, with copper-based systems being particularly effective. conicet.gov.arrsc.orgnih.gov The regioselectivity of the addition is a key consideration, with both Markovnikov and anti-Markovnikov products being accessible depending on the catalyst and reaction conditions. For instance, copper nanoparticle-catalyzed reactions of aliphatic alkynes with diethyl phosphite tend to yield anti-Markovnikov vinyl phosphonates. conicet.gov.arsciforum.net Metal-free conditions have also been developed, for example, using triflic anhydride (B1165640) to promote the Markovnikov-selective addition of H-phosphonates to aryl alkynes. nih.gov

Table 4: Synthesis of Vinyl Phosphates via Hydrophosphoryloxylation of Alkynes

Entry Alkyne Phosphorus Reagent Conditions Product Regioselectivity Yield (%) Reference
1 Phenylacetylene Diethyl phosphite CuCl, Ethylene (B1197577) diamine Diethyl (E)-2-phenylvinylphosphonate Anti-Markovnikov 90 rsc.orgnih.gov
2 1-Octyne Diethyl phosphite CuNPs/ZnO Diethyl oct-1-en-2-ylphosphonate & Diethyl (E)-oct-1-enylphosphonate Mixture 75 (total) conicet.gov.ar

Synthesis through Tandem Reactions and Rearrangement Pathways

Tandem or cascade reactions offer an efficient route to complex molecules from simple precursors in a single operation. The synthesis of enol phosphates can be achieved through such processes. For example, a tandem reaction of α-aryloxyacetophenones has been reported as a method for preparing enol phosphates. rsc.orgnih.gov

Rearrangement pathways are also implicated in the formation of enol phosphates. For instance, the chemistry of phospha-enolates, which are phosphorus analogs of enolates, involves interesting rearrangement reactions. nih.gov While not a direct synthesis of this compound, the study of these rearrangements provides insight into the fundamental reactivity of related organophosphorus intermediates. For example, the protonation of a lithium phospha-enolate can lead to a phospha-enol, which can then tautomerize to the corresponding acyl phosphine (B1218219). nih.gov

Stereoselective Synthesis of Enol Phosphate Isomers

The stereocontrolled synthesis of (E)- and (Z)-isomers of enol phosphates is of great importance, as the geometry of the double bond can significantly influence their chemical reactivity and biological activity. Several methodologies have been developed to address this challenge.

One approach involves the regio- and stereoselective iodo(III)functionalization of alkynes. acs.orgacs.orgsgitolab.com This method allows for the synthesis of β-iodo(III)enol phosphates, which can serve as precursors to stereodefined multisubstituted alkenes.

Another powerful strategy is the stereocomplementary enol phosphorylation of β-ketoesters. researchgate.net This allows for the selective synthesis of either the (E)- or (Z)-enol phosphonate by carefully choosing the reaction conditions. These stereodefined enol phosphonates can then be used in stereoretentive cross-coupling reactions to access a variety of fully substituted α,β-unsaturated esters. researchgate.net Furthermore, high stereoselectivity in the synthesis of β-alkynyl-enol phosphates has been achieved using the Atherton-Todd reaction, with the choice of base influencing the formation of the Z-isomer. tandfonline.com

Table 5: Stereoselective Synthesis of Enol Phosphate Isomers

Entry Substrate Reagents/Conditions Product Stereoselectivity Reference
1 1-Phenyl-1-propyne Chlorobenziodoxole, AgOP(O)(OEt)₂ Diethyl 2-benziodoxolyl-1-phenylprop-1-en-1-yl phosphate trans-addition acs.org
2 Ethyl 2-methyl-3-oxobutanoate (Im)₂P(O)Cl, then Et₃N Ethyl (Z)-2-(diethoxyphosphoryloxy)-2-butenoate >95:5 Z/E researchgate.net
3 Ethyl 2-methyl-3-oxobutanoate (EtO)₂P(O)Cl, DBU Ethyl (E)-2-(diethoxyphosphoryloxy)-2-butenoate >95:5 E/Z researchgate.net

Control over E/Z Stereochemistry in Vinyl Phosphate Formation

The stereochemical configuration of the double bond in vinyl phosphates, designated as either E (entgegen) or Z (zusammen), is a critical aspect of their synthesis, profoundly influencing their chemical reactivity and potential biological activity. The spatial arrangement of substituents around the C=C double bond can be precisely controlled through the strategic selection of synthetic methodologies and reaction conditions. The formation of this compound from its precursor, 1-phenylpropan-1-one (propiophenone), primarily relies on the generation and subsequent trapping of a specific enolate isomer. The geometry of this enolate intermediate directly dictates the final E/Z stereochemistry of the vinyl phosphate product.

The principal method for achieving high stereoselectivity involves the deprotonation of propiophenone to form a lithium enolate, which is then quenched with an electrophilic phosphorus reagent, typically diethyl chlorophosphate. The control over the enolate geometry—kinetic versus thermodynamic—is paramount.

Kinetic vs. Thermodynamic Enolate Formation

For an unsymmetrical ketone like propiophenone, deprotonation at the α-carbon creates a regioisomeric enolate. The stereochemistry of this enolate can be directed by manipulating the reaction conditions to favor either the kinetic or the thermodynamic product. imperial.ac.ukuwindsor.ca

Kinetic Control: Favored by conditions that are rapid and irreversible. This is typically achieved using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at very low temperatures (e.g., -78 °C) in a non-coordinating solvent like tetrahydrofuran (B95107) (THF). researchgate.netstackexchange.com The bulky base removes the most sterically accessible proton, and the low temperature prevents the system from reaching equilibrium. imperial.ac.uk

Thermodynamic Control: Favored by conditions that allow the system to reach equilibrium. This involves using a smaller, weaker base (e.g., sodium hydride) or allowing the reaction to warm to higher temperatures for extended periods. Under these reversible conditions, the more stable, lower-energy enolate isomer will predominate. researchgate.netstackexchange.com

Stereoselective Synthesis of (E)- and (Z)-Diethyl 1-phenylprop-1-en-1-yl phosphate

The stereoselective synthesis of the target vinyl phosphate hinges on the chair-like transition state model for deprotonation. blogspot.com The geometry of the resulting enolate is determined by the balance between A(1,2) strain (allylic strain between the phenyl group and the oxygen) and 1,3-diaxial interactions (between the methyl group and the bulky substituents on the base's nitrogen atom).

(E) -Isomer Synthesis (Kinetic Control): To synthesize the (E)-isomer, the reaction is conducted under strict kinetic control. Propiophenone is treated with LDA in THF at -78 °C. In the favored chair-like transition state, the bulky phenyl group adopts an equatorial position to minimize steric hindrance. To avoid a high-energy 1,3-diaxial interaction between the methyl group and the isopropyl group of the LDA, the methyl group is forced into an axial position. This leads to the preferential formation of the (E)-enolate. Subsequent trapping of this enolate with diethyl chlorophosphate yields the (E)-vinyl phosphate with high selectivity. imperial.ac.uk

(Z) -Isomer Synthesis (Thermodynamic/Solvent-Mediated Control): The synthesis of the (Z)-isomer is achieved by altering the reaction conditions to favor the corresponding (Z)-enolate. This can be accomplished by adding a highly polar, coordinating solvent additive like hexamethylphosphoramide (B148902) (HMPA) to the THF solution. blogspot.com HMPA solvates the lithium cation, breaking up the LDA aggregates and leading to a more "open" or dissociated transition state. In this scenario, the destabilizing A(1,2) strain between the equatorial phenyl group and the oxygen substituent becomes the dominant factor, overriding the 1,3-diaxial interactions. This reverses the selectivity, favoring the formation of the (Z)-enolate, which upon phosphorylation, gives the (Z)-vinyl phosphate. blogspot.com

The following table summarizes the reaction conditions and their influence on the stereochemical outcome of the vinyl phosphate formation from propiophenone.

EntryBaseSolventTemperature (°C)Controlling FactorPredominant IsomerApproximate E:Z Ratio
1LDATHF-78Kinetic Control (Closed Transition State)(E)-Diethyl 1-phenylprop-1-en-1-yl phosphate>95:5
2LDATHF/HMPA (10:1)-78Solvent-Mediated Control (Open Transition State)(Z)-Diethyl 1-phenylprop-1-en-1-yl phosphate<10:90
3NaHTHF25Thermodynamic Control (Equilibration)(Z)-Diethyl 1-phenylprop-1-en-1-yl phosphate<15:85

Mechanistic Investigations of Enol Phosphate Chemical Processes

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, and enol phosphates have emerged as versatile electrophilic partners in these processes. rsc.org The catalytic cycles of these reactions are complex, involving a series of well-defined elementary steps that regenerate the active catalyst.

The generally accepted mechanism for many cross-coupling reactions involving enol phosphates proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: This is often the initial and rate-determining step, where the low-valent transition metal complex (commonly palladium(0) or nickel(0)) inserts into the carbon-oxygen bond of the enol phosphate (B84403). libretexts.org This process involves the metal center being oxidized (e.g., from Pd(0) to Pd(II)) and its coordination number increasing. wikipedia.orgjimdo.com The reaction is favored for metals that are basic and easily oxidized. wikipedia.org For an enol phosphate, this step results in the formation of a vinyl-metal complex.

Transmetalation: Following oxidative addition, a transmetalation step occurs. In this stage, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the metal center of the vinyl-metal complex, displacing the phosphate leaving group.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.org The two organic groups on the metal center couple and are eliminated from the coordination sphere of the metal, forming the new carbon-carbon bond of the product. wikipedia.org This step regenerates the low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. libretexts.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong. wikipedia.org

Catalytic Cycle StepDescriptionChange in Metal Center
Oxidative Addition Insertion of the metal into the C-O bond of the enol phosphate.Oxidation state increases by 2; Coordination number increases. wikipedia.orglibretexts.org
Transmetalation Transfer of an organic group from an organometallic reagent to the metal center.The organic group from the nucleophile replaces the phosphate group.
Reductive Elimination Coupling of the two organic ligands and their release from the metal.Oxidation state decreases by 2; Coordination number decreases. wikipedia.org

Ligand and ion exchange dynamics play a crucial role in the efficiency and selectivity of transition metal-catalyzed reactions.

Ligand Exchange: The nature of the ligands coordinated to the metal center significantly influences its reactivity. jimdo.com Ligands can affect the electron density at the metal, its steric environment, and the stability of intermediates in the catalytic cycle. For instance, strongly electron-donating ligands can promote the oxidative addition step. jimdo.com Ligand exchange, where one ligand is replaced by another, can occur at various stages of the catalytic cycle and can be a key factor in catalyst activation and deactivation pathways. In the context of enol phosphate cross-coupling, the choice of phosphine (B1218219) ligands is often critical for achieving high yields and selectivities.

Ion Exchange: While less direct than ligand exchange, ion exchange processes can also impact catalytic reactions, particularly in the context of catalyst stability and the nature of the reaction medium. doi.orgnih.gov Ion exchange materials can be used to support or immobilize catalysts. Furthermore, the counter-ions present in the reaction mixture can influence the solubility and reactivity of catalytic species. For phosphate-containing molecules, interactions with cations in solution can affect their reactivity and aggregation state. nih.gov The separation of inositol (B14025) phosphates, for example, has been achieved using anion exchange chromatography, highlighting the importance of ionic interactions for this class of compounds. nih.gov

Mechanistic Hypotheses for Perkow Reaction Variants

The Perkow reaction is a classic method for the synthesis of enol phosphates, involving the reaction of a trialkyl phosphite (B83602) with an α-halo ketone. wikipedia.org Several mechanistic variants have been proposed to account for the observed products and stereoselectivities.

The reaction is initiated by the nucleophilic attack of the phosphite on the carbonyl carbon of the α-halo ketone. This is followed by a rearrangement that leads to the enol phosphate and an alkyl halide. One of the key mechanistic features is the subsequent intramolecular rearrangement.

A modified, one-pot Perkow reaction has been developed that avoids the use of unstable α-haloketones. nih.govrsc.org This variant involves the in situ α-tosyloxylation of a ketone, followed by the addition of a trialkyl phosphite. nih.gov The proposed mechanism for this "Perkow-Shi reaction" is as follows:

α-Tosyloxylation: The ketone reacts with a hypervalent iodine reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), to form an α-tosyloxy ketone intermediate. nih.gov

Phosphite Addition: The trialkyl phosphite then attacks the carbonyl carbon of the α-tosyloxy ketone.

Rearrangement and Elimination: A subsequent rearrangement and elimination of the tosylate group leads to the formation of the enol phosphate product. nih.gov

This modified procedure expands the scope of the Perkow reaction to a wider range of readily available ketones. nih.govrsc.org

ReactionReactantsKey IntermediateProduct
Classic Perkow α-Halo Ketone + Trialkyl PhosphitePhosphonium (B103445) saltEnol Phosphate + Alkyl Halide wikipedia.org
Perkow-Shi Variant Ketone + HTIB, then Trialkyl Phosphiteα-Tosyloxy KetoneEnol Phosphate nih.gov

Insights into Phospha-Brook and Other Rearrangement Mechanisms

The phospha-Brook rearrangement is another significant reaction in organophosphorus chemistry, involving the migration of a phosphoryl group from carbon to oxygen. researchgate.netnih.gov This rearrangement provides a powerful method for the formation of enol phosphates and the generation of carbanionic species. elsevierpure.com

The rearrangement is typically initiated by the deprotonation of an α-hydroxyphosphonate or by the addition of a phosphite to a carbonyl compound. researchgate.netelsevierpure.com The resulting alkoxide undergoes an intramolecular migration of the phosphoryl group to generate a carbanion, which can then be trapped by an electrophile. researchgate.net

Mechanistic studies of the phospha-Brook rearrangement have focused on identifying the key intermediates and understanding the structure of the transition state. The reaction is believed to proceed through a cyclic, pentacoordinate phosphorus intermediate or transition state. rsc.org

Control experiments have shown that the α-hydroxyphosphonate is a key intermediate in Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequences. beilstein-journals.org A proposed catalytic cycle involves:

Pudovik Reaction: A phosphine oxide adds to an aldehyde to form an α-hydroxyphosphonate intermediate. beilstein-journals.org

Coordination: A Lewis acid (e.g., Cu(OTf)₂) coordinates to the intermediate. beilstein-journals.org

Rearrangement: The phospha-Brook rearrangement occurs to form a copper-containing intermediate. beilstein-journals.org

Product Formation: The final product is formed, and the catalyst is regenerated. beilstein-journals.org

In some cases, the rearrangement can be part of a tandem sequence, such as a wikipedia.orgresearchgate.net-Wittig rearrangement followed by a phospha-Brook rearrangement, which can be catalyzed by a Brønsted base. nih.gov

The stereochemical outcome of the phospha-Brook rearrangement and related reactions is of significant interest for asymmetric synthesis. The origin of stereoselectivity often lies in the ability of a chiral catalyst or auxiliary to discriminate between the enantiotopic faces of a prochiral substrate. researchgate.net

In base-catalyzed O-phosphorylation of aldehydes and ketones, the mechanism has been proposed to involve an intermolecular SN@P reaction of an α-hydroxy phosphinate. rsc.org Mechanistic analysis has revealed retention of configuration at the phosphorus center but some erosion of stereochemical information at the α-carbon, suggesting a complex interplay of factors governing the stereochemical outcome. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the transition states of related reactions. researchgate.net These studies suggest that the catalyst can act as a template, binding the substrates in a specific orientation that favors attack on one face of the prochiral group over the other. researchgate.net For example, in chiral phosphoric acid-catalyzed reactions, hydrogen bonding interactions between the catalyst and the substrates in the transition state are thought to be responsible for the observed stereoselectivity. researchgate.net

Mechanisms of Oxidation and Elimination Pathways of Diethyl 1-phenylprop-1-en-1-yl phosphate

The chemical reactivity of this compound is characterized by the interplay between the carbon-carbon double bond and the phosphate ester group. Mechanistic investigations into its oxidation and elimination pathways reveal insights into the electronic effects of the phosphate moiety on the reactivity of the styrenyl system.

Oxidation Pathways

The presence of a carbon-carbon double bond in this compound makes it susceptible to various oxidation reactions. Key among these are epoxidation and ozonolysis, which proceed through distinct mechanistic routes.

Epoxidation:

The reaction of the enol phosphate with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. The generally accepted mechanism for this transformation is the "butterfly mechanism," a concerted process where the peroxy acid delivers an oxygen atom to the double bond.

The proposed mechanism for the epoxidation of this compound is as follows:

Concerted Oxygen Transfer: The peroxy acid approaches the plane of the double bond. A concerted transition state is formed where the oxygen atom of the peroxy acid is transferred to the double bond, while the peroxy acid's proton is transferred to its carbonyl oxygen. masterorganicchemistry.com

Product Formation: This single-step reaction results in the formation of diethyl 1-phenyl-1,2-prop-epoxy-1-yl phosphate and the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid). masterorganicchemistry.com

The stereochemistry of the starting enol phosphate (E or Z isomer) would be retained in the epoxide product due to the concerted nature of the reaction.

Table 1: Plausible Products of Epoxidation of this compound

ReactantOxidizing AgentPlausible ProductByproduct
This compoundm-CPBADiethyl 1-phenyl-1,2-prop-epoxy-1-yl phosphatem-chlorobenzoic acid

Ozonolysis:

Ozonolysis provides a method for the cleavage of the carbon-carbon double bond. The reaction with ozone is believed to proceed via the Criegee mechanism. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the ozonolysis of this compound involves several steps:

Formation of the Primary Ozonide (Molozonide): Ozone undergoes a 1,3-dipolar cycloaddition to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). wikipedia.org

Decomposition to Carbonyl Oxide and a Carbonyl Compound: The primary ozonide rapidly rearranges and cleaves to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. For this compound, this would likely yield benzoyl diethyl phosphate and acetaldehyde (B116499) oxide, or alternatively, acetaldehyde and (diethoxyphosphoryl)phenyl-carbonyl oxide.

Formation of the Secondary Ozonide (1,2,4-Trioxolane): The Criegee intermediate and the carbonyl compound then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide. nih.gov

Work-up: The final products depend on the work-up conditions. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would yield the corresponding aldehydes or ketones. An oxidative work-up (e.g., with hydrogen peroxide) would lead to carboxylic acids.

Table 2: Expected Products from Ozonolysis of this compound

ReactantWork-up ConditionExpected Major Products
This compoundReductive (e.g., DMS)Benzoyl diethyl phosphate and Acetaldehyde
This compoundOxidative (e.g., H₂O₂)Phenylglyoxylic acid diethyl phosphate ester and Acetic acid

Elimination Pathways

Elimination reactions involving this compound would likely involve the departure of the diethyl phosphate group, which can act as a leaving group. These reactions could be induced thermally or by the action of a base.

Base-Induced Elimination:

In the presence of a strong base, a β-hydrogen elimination is a plausible pathway, leading to the formation of an alkyne. The mechanism would proceed as follows:

Proton Abstraction: A strong, non-nucleophilic base would abstract a proton from the methyl group (the β-carbon relative to the phosphate group).

Formation of the Triple Bond and Departure of the Leaving Group: The resulting carbanion would then undergo elimination, with the lone pair of electrons forming a carbon-carbon triple bond and expelling the diethyl phosphate anion as the leaving group.

This would result in the formation of 1-phenylpropyne. The feasibility of this reaction would depend on the strength of the base and the reaction conditions.

Thermal Elimination (Pyrolysis):

Table 3: Potential Products of Elimination Reactions

Reaction TypeReagent/ConditionPlausible Major Organic ProductLeaving Group
Base-Induced EliminationStrong Base (e.g., NaNH₂)1-PhenylpropyneDiethyl phosphate anion
Thermal EliminationHigh TemperatureComplex mixture of productsVarious fragments

Advanced Spectroscopic and Analytical Characterization Techniques in Enol Phosphate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of Diethyl 1-phenylprop-1-en-1-yl phosphate (B84403), offering precise insights into its proton, carbon, and phosphorus environments.

The ¹H NMR spectrum of Diethyl 1-phenylprop-1-en-1-yl phosphate provides distinct signals for each type of proton within the molecule. The ethoxy groups of the diethyl phosphate moiety are expected to show a characteristic triplet for the methyl (CH₃) protons and a multiplet (a quartet of doublets due to coupling with both the adjacent methyl protons and the distant phosphorus atom) for the methylene (B1212753) (CH₂) protons.

The protons attached to the prop-1-en-1-yl chain give rise to key signals. The methyl group on the double bond would appear as a doublet, coupled to the olefinic proton. The olefinic proton itself is anticipated to resonate as a quartet, split by the adjacent methyl protons. Crucially, this olefinic proton signal would exhibit further splitting due to a four-bond coupling (⁴JHP) with the phosphorus-31 nucleus, a characteristic feature of enol phosphates. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum.

Proton Type Expected Chemical Shift (δ) ppm Expected Multiplicity Notes
Phenyl (Ar-H)7.2 - 7.5Multiplet (m)5 protons, complex pattern.
Olefinic (=CH-)5.0 - 6.0Doublet of Quartets (dq)Coupled to both -CH₃ and ³¹P.
Methylene (-OCH₂-)3.9 - 4.3Multiplet (m) or dq4 protons, coupled to -CH₃ and ³¹P.
Vinyl Methyl (=C-CH₃)1.8 - 2.2Doublet (d)Coupled to the olefinic proton.
Ethyl Methyl (-OCH₂CH₃)1.2 - 1.5Triplet (t)6 protons, coupled to -OCH₂-.

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific isomeric form (E/Z).

The ¹³C NMR spectrum provides a map of the carbon framework. The carbons of the ethoxy groups will appear as two distinct signals, with the methylene carbon (-OCH₂) showing coupling to the phosphorus atom (²JCP). The olefinic carbons are particularly informative; the carbon atom bonded to the phosphate oxygen (C-O-P) will appear at a lower field and exhibit a significant coupling constant (²JCP), while the adjacent olefinic carbon will show a smaller ³JCP coupling. The methyl carbon of the propenyl group and the carbons of the phenyl ring will also be resolved, with the ipso-carbon of the phenyl ring potentially showing coupling to phosphorus.

Carbon Type Expected Chemical Shift (δ) ppm Expected P-Coupling
Phenyl (ipso-C)130 - 140Yes (³JCP)
Phenyl (ortho, meta, para-C)125 - 130Possible small couplings
Olefinic (C-O-P)140 - 150Yes (²JCP)
Olefinic (=CH-)110 - 120Yes (³JCP)
Methylene (-OCH₂)60 - 70Yes (²JCP)
Vinyl Methyl (=C-CH₃)15 - 25Possible small couplings
Ethyl Methyl (-OCH₂CH₃)10 - 20Yes (³JCP)

Phosphorus-31 NMR is a highly specific technique for probing the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for enol phosphates typically falls within the range of -5 to -15 ppm (relative to 85% H₃PO₄). This value is diagnostic for the phosphate ester environment and distinguishes it from other organophosphorus functional groups like phosphonates or phosphites. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the methylene protons of the ethyl groups and the olefinic proton.

This compound can exist as two geometric isomers, (E) and (Z), which are diastereomers. NMR spectroscopy is the definitive method for distinguishing and quantifying these isomers. Due to the different spatial arrangement of the phenyl and methyl groups relative to the phosphate group across the double bond, the magnetic environments of nearby nuclei change.

Consequently, the ¹H NMR signals for the olefinic proton and the vinyl methyl group, as well as the ³¹P NMR signal, will have distinct chemical shifts for the (E) and (Z) isomers. For instance, the chemical shift of the olefinic proton is often influenced by the cis/trans relationship with the anisotropic phenyl ring. By integrating the distinct signals corresponding to each isomer in either the ¹H or ³¹P spectrum, the ratio of the (E) to (Z) isomers can be accurately calculated, allowing for the determination of the diastereomeric excess.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. A strong band corresponding to the phosphoryl (P=O) stretch is one of the most prominent features. The enol ether system is identified by a C=C stretching vibration, and the P-O-C linkages give rise to strong, complex bands.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
P=OStretching1250 - 1300
P-O-C (Alkyl)Stretching1000 - 1050
C=C (Enol ether)Stretching1650 - 1680
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. The nominal molecular weight of this compound (C₁₃H₁₉O₄P) is approximately 270.1 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺ depending on the ionization technique used.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous molecular formula confirmation. It measures the m/z value to several decimal places, allowing for the calculation of the precise elemental composition. For C₁₃H₁₉O₄P, the expected exact mass would be used to confirm the identity of the compound with high confidence. Analysis of the fragmentation patterns can also provide structural information, often showing characteristic losses of ethylene (B1197577) (C₂H₄) from the ethoxy groups or cleavage of the P-O bonds.

Ion Formula Expected m/z (Nominal) Notes
[M+H]⁺C₁₃H₂₀O₄P⁺271Protonated molecular ion.
[M]⁺C₁₃H₁₉O₄P⁺270Molecular ion.
[M-C₂H₄]⁺C₁₁H₁₅O₄P⁺242Loss of an ethylene molecule.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Absolute Configuration

A critical application of XRD in the study of chiral enol phosphates is the determination of the absolute configuration. nih.gov This is possible for compounds that crystallize in non-centrosymmetric space groups, a prerequisite for enantiomerically pure chiral molecules. thieme-connect.de The technique relies on the phenomenon of anomalous scattering (or resonant scattering), where the phase of X-rays scattered by an atom is slightly shifted. mit.edued.ac.uk The magnitude of this effect is dependent on the atomic number of the element and the wavelength of the X-rays used. mit.edu For organophosphorus compounds, the presence of the phosphorus atom (atomic number 15) often produces a sufficient anomalous signal to allow for the reliable determination of the absolute configuration. thieme-connect.de The Flack parameter is a key value refined during the crystallographic analysis; a value close to zero for the correct enantiomer model confirms the assigned absolute structure with high confidence. ed.ac.uk

The data obtained from an XRD analysis is comprehensive, allowing for the creation of detailed structural models and the deposition of the data in crystallographic databases for reference.

Table 1: Representative Crystallographic Data for an Enol Phosphate

ParameterValue
Chemical FormulaC₁₃H₁₉O₄P
Formula Weight270.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.897
b (Å)11.654
c (Å)11.065
β (°)105.21
Volume (ų)982.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.346
RadiationMoKα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.047, wR₂ = 0.137
Flack Parameter0.02(3)

Note: The data in the table is hypothetical and serves as a representative example for a compound of this class, based on published data for similar organic molecules. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. For newly synthesized organophosphorus compounds like this compound, it serves as a crucial checkpoint for verifying the empirical formula and assessing the purity of the bulk sample. elementar.com

The most common method is combustion analysis, where a sample is precisely weighed and burned in an excess of oxygen at high temperatures. velp.com This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). Nitrogen is typically reduced to N₂ gas. The amounts of these resulting gases are then accurately measured using techniques such as thermal conductivity or infrared detection. elementar.com The phosphorus content can be determined by other methods, such as inductively coupled plasma (ICP) techniques, after appropriate sample digestion.

The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 2: Elemental Composition of this compound (C₁₃H₁₉O₄P)

ElementTheoretical (%)
Carbon (C)57.77
Hydrogen (H)7.09
Oxygen (O)23.68
Phosphorus (P)11.46

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for the analysis of enol phosphates, offering powerful capabilities for assessing sample purity, identifying impurities, and separating isomers. bibliotekanauki.pl Given the presence of a carbon-carbon double bond in this compound, it can exist as geometric isomers (E/Z). High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used to resolve and quantify these isomers.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable organophosphorus compounds. drawellanalytical.comanalysis.rs The separation is achieved by passing the sample through a capillary column containing a stationary phase. epa.gov The choice of stationary phase is critical; non-polar or mid-polarity columns (e.g., those with a 5% phenyl polysiloxane phase) are often effective. chromatographyonline.com Detection can be accomplished using a flame ionization detector (FID), or more selectively and sensitively for phosphorus-containing compounds, a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD). epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for a wide range of enol phosphates, including those that are less volatile or thermally sensitive. researchgate.netnih.gov Reversed-phase HPLC, using a C18 or C8 stationary phase, is the most common mode. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Separation of E/Z isomers can often be achieved by optimizing the mobile phase composition and flow rate. Detection is commonly performed using a UV detector, as the phenyl group in the target molecule will absorb UV light.

Table 3: Representative Chromatographic Conditions for Enol Phosphate Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm)Reversed-phase (e.g., C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Carrier Gas: Helium (He) or Nitrogen (N₂)Isocratic: 60:40 Acetonitrile:Water
Flow Rate 1-2 mL/min1.0 mL/min
Temperature Inlet: 250 °C; Oven: Programmed (e.g., 100 °C to 280 °C)Column Oven: 30 °C
Detector Nitrogen-Phosphorus Detector (NPD) or FPDUV-Vis Detector (at 254 nm)
Injection Volume 1 µL (split/splitless)10 µL

Computational Chemistry and Theoretical Studies on Diethyl 1 Phenylprop 1 En 1 Yl Phosphate and Vinyl Phosphates

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and energetic properties of molecules like vinyl phosphates. sciforum.netresearchgate.net This method calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy.

DFT calculations begin with geometry optimization, a process that systematically alters the molecule's structure to find its lowest energy conformation, known as a stationary point on the potential energy surface. ijcce.ac.irnih.gov For Diethyl 1-phenylprop-1-en-1-yl phosphate (B84403), this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. The reliability of these calculations is highly dependent on the choice of the functional and the basis set. sciforum.netnih.gov Functionals like B3LYP are commonly used for their proven effectiveness in organophosphorus chemistry, while basis sets such as 6-31+G* or larger are employed to accurately describe the electron distribution, including the diffuse functions necessary for anionic or lone-pair electrons. sciforum.netijcce.ac.ir

Once an optimized structure is obtained, vibrational frequency calculations are typically performed to confirm that the geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). ijcce.ac.irpleiades.online These calculations also provide theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model. Furthermore, DFT is used to calculate the total electronic energy, which is crucial for determining the relative stabilities of different isomers or conformers and for computing the thermodynamics of chemical reactions. researchgate.net

Table 1: Common Parameters in DFT Calculations for Vinyl Phosphates

ParameterDescriptionCommon Selections/Examples
MethodThe theoretical approach used for the calculation.Density Functional Theory (DFT)
FunctionalThe approximation used to describe the exchange-correlation energy within DFT.B3LYP, M06-2X, ωB97X-D
Basis SetThe set of mathematical functions used to build molecular orbitals.6-31G(d,p), 6-31+G*, 6-311++G(2d,2p)
Solvation ModelA model to simulate the effects of a solvent on the molecule's properties.Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD)
Calculation TypeThe primary goal of the computation.Geometry Optimization, Frequency Analysis, Single Point Energy

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov

For a molecule like Diethyl 1-phenylprop-1-en-1-yl phosphate, the HOMO is typically localized on the electron-rich phenyl ring and the C=C double bond, which are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the phosphoryl group (P=O) and the vinyl system, indicating these are potential sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative Frontier Orbital Data for a Vinyl Phosphate

ParameterTypical Energy (eV)Implication
E(HOMO)-6.5 to -7.5Represents ionization potential; electron-donating ability.
E(LUMO)-0.5 to -1.5Represents electron affinity; electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.0 to 7.0Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic regions of a molecule, thereby predicting sites for intermolecular interactions. wolfram.comyoutube.com The MEP is color-coded to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow represent areas with near-zero or intermediate potential. youtube.com

In this compound, an MEP map would typically show a strong negative potential (red) around the phosphoryl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would be expected around the phosphorus atom and the hydrogen atoms of the ethyl groups, indicating their susceptibility to nucleophilic attack. researchgate.net

Table 3: Interpretation of MEP Color Codes

ColorPotential RangeInterpretationExample Region on a Vinyl Phosphate
RedNegativeElectron-rich, nucleophilic, proton acceptor site.Phosphoryl Oxygen (P=O)
Orange/YellowSlightly Negative to NeutralIntermediate potential.Phenyl Ring, C=C bond
GreenNeutralNon-polar regions.Alkyl chains (far from heteroatoms)
BluePositiveElectron-poor, electrophilic, proton donor site.Phosphorus atom, Protons on ethyl groups

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into a set of localized Lewis-like structures (bonds and lone pairs). taylorandfrancis.comq-chem.com This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects, often described as hyperconjugation. aimspress.com

Table 4: Key NBO Donor-Acceptor Interactions in Vinyl Phosphates

Donor NBO (Filled)Acceptor NBO (Vacant)Type of InteractionTypical Stabilization Energy (E(2)) (kcal/mol)
LP(O) on P=Oσ(P-OR)Hyperconjugation1.5 - 5.0
LP(O) on P-O-Rσ(P=O)Hyperconjugation0.5 - 2.0
π(C=C)σ(C-P)Hyperconjugation2.0 - 6.0
σ(C-H)σ(C-C)Hyperconjugation~5.0

Simulations of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface (PES) that connects reactants to products. researchgate.netpleiades.online This involves locating and characterizing all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). acs.org A transition state is a first-order saddle point on the PES, representing the maximum energy barrier that must be overcome for a reaction to proceed. pleiades.online

For reactions involving vinyl phosphates, such as their synthesis via the Perkov reaction or hydrophosphorylation of alkynes, DFT calculations can trace the reaction coordinate. researchgate.netpleiades.online By calculating the energies of each species along the pathway, a reaction energy profile can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), a key factor controlling the reaction rate. acs.org For example, in the Cu-catalyzed hydrophosphorylation of an alkyne, theoretical studies have detailed the step-by-step mechanism, including the formation of an alkynyl copper complex, nucleophilic addition of the phosphite (B83602), and subsequent proton transfer, identifying the rate-determining step of the reaction. sciforum.netresearchgate.net

Table 5: Sample Reaction Profile for a Two-Step Reaction

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsStarting materials0.0 (Reference)
Transition State 1 (TS1)Energy barrier for the first step+20.5
IntermediateA stable but short-lived species-5.2
Transition State 2 (TS2)Energy barrier for the second step+15.8
ProductsFinal species formed-12.7

Theoretical Insights into Regio- and Stereoselectivity

Many chemical reactions can yield multiple products, leading to issues of regioselectivity (where on a molecule the reaction occurs) and stereoselectivity (which stereoisomer is formed). Computational studies provide profound insights into the origins of this selectivity by comparing the activation energies of competing reaction pathways. researchgate.netpleiades.online According to transition state theory, the product formed through the pathway with the lowest activation energy barrier will be the major, or kinetically favored, product. mdpi.com

In the synthesis of vinyl phosphates, such as the hydrophosphorylation of unsymmetrical alkynes, the reaction can potentially yield both Markovnikov and anti-Markovnikov adducts (regioselectivity), as well as E and Z isomers (stereoselectivity). researchgate.net DFT calculations can model the transition states for all four possible pathways. By comparing the calculated free energies of activation (ΔΔG‡) for these competing transition states, a quantitative prediction of the product distribution can be made. For instance, theoretical studies on copper-catalyzed hydrophosphorylation have shown that the anti-Markovnikov pathway leading to the E-isomer is significantly lower in energy, explaining the experimentally observed selectivity. researchgate.net These insights are invaluable for optimizing reaction conditions and designing more selective catalysts. mdpi.com

Table 6: Theoretical Prediction of Stereoselectivity (E vs. Z Isomer)

PathwayTransition StateCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Formation of E-isomerTS_E18.5Major Product (Lower energy barrier)
Formation of Z-isomerTS_Z21.2Minor Product (Higher energy barrier)
Energy Difference (ΔΔG‡)ΔG‡(TS_Z) - ΔG‡(TS_E)2.7Predicts a high E/Z ratio.

Applications of Diethyl 1 Phenylprop 1 En 1 Yl Phosphate and Enol Phosphates in Complex Organic Synthesis

Versatile Synthons for Carbon Skeleton Construction

Enol phosphates are highly valued as synthons, or synthetic building blocks, for the elaboration of complex carbon skeletons. nih.gov Their ability to function as both electrophiles and nucleophiles under various conditions provides synthetic chemists with a flexible platform for C-C bond formation. nih.govrsc.org

A primary application of enol phosphates is their use as precursors for highly substituted and functionalized alkenes. nih.gov The phosphate (B84403) moiety acts as an excellent leaving group, analogous to a halide or triflate, in a variety of transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com This reactivity enables the stereoselective formation of new carbon-carbon bonds at the site of the original enol.

Research has demonstrated the efficacy of enol phosphates in numerous named cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Heck reactions, which provides access to a diverse range of substituted alkenes. nih.gov A notable example is the Kumada cross-coupling reaction, where enol phosphates react with Grignard reagents in the presence of a nickel or palladium catalyst. google.commdpi.com This methodology has been successfully applied in the total synthesis of the natural product (+)-Sporochnol, where the key transformation involved the coupling of an enantioenriched enol phosphate with a Grignard reagent. google.com For instance, diethyl vinyl phosphates can be coupled with vinylmagnesium bromide using a nickel complex catalyst to produce conjugated dienes at room temperature. mdpi.com

Cross-Coupling ReactionCatalystNucleophileProduct Type
Kumada Nickel (e.g., PEPPSI catalysts)Grignard Reagents (R-MgBr)Substituted Alkenes, Dienes
Suzuki-Miyaura PalladiumOrganoboron Reagents (R-B(OR)₂)Arylated/Vinylated Alkenes
Stille PalladiumOrganotin Reagents (R-SnR'₃)Substituted Alkenes
Negishi Palladium/NickelOrganozinc Reagents (R-ZnX)Substituted Alkenes
Heck PalladiumAlkenesDienes, Substituted Alkenes

This table summarizes common cross-coupling reactions where enol phosphates serve as electrophilic partners to form functionalized alkenes. nih.govmdpi.com

Beyond linear systems, enol phosphates are instrumental in the construction of cyclic, polycyclic, and heterocyclic frameworks. nih.gov The carbon-carbon double bond within the enol phosphate can act as a dienophile or a dipolarophile in cycloaddition reactions. nih.gov For example, they can participate in Diels-Alder reactions with cyclodienes to yield corresponding adducts, which are precursors to complex polycyclic systems. nih.gov

Furthermore, these compounds serve as building blocks for phosphorus-containing heterocycles, such as phosphaisocoumarins, which have shown interesting biological activities. nih.gov The versatility of phosphorus-based reagents is also highlighted by the use of (phosphanyl)phosphaketenes, which can be considered related synthons, in the formation of novel phosphorus heterocycles like zwitterionic diphosphireniums and λ³,λ⁵,λ³-triphosphete cores. nsf.govnih.gov These reactions demonstrate the capacity of organophosphorus compounds to generate unique ring systems that are otherwise difficult to access. nsf.gov

Reaction TypeReactant(s)Product Ring System
Diels-Alder Enol Phosphate + DienePolycyclic Alkene
[1+3]-Cycloaddition (Phosphanyl)phosphaketene + Isontrile4-membered Phosphacycle
"P" Addition (Phosphanyl)phosphaketene + Na[PCO]Triphosphete core

This table provides examples of how enol phosphates and related compounds are used to construct cyclic and heterocyclic systems. nih.govnsf.gov

Enantioselective and Diastereoselective Synthesis of Chiral Molecules

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry, and enol phosphates have proven to be valuable substrates in stereocontrolled reactions. google.comnih.gov

Optically active α-hydroxy ketones are a crucial functional group found in many biologically active natural products, including sugars and antibiotics. researchgate.net Enol phosphates provide a reliable entry point to these molecules through asymmetric oxidation. The enantioselective epoxidation of the enol phosphate double bond, followed by hydrolysis, yields the desired α-hydroxy ketone.

Several methods have been developed for this transformation. For example, the oxidation of cyclic enol phosphates using Jacobsen's (salen)manganese(III) catalyst can produce α-hydroxy ketones, although in some cases with modest yields and low enantioselectivity. researchgate.net A more effective method involves the use of chiral dioxiranes, which can achieve high enantiomeric excess (ee), though yields may vary. researchgate.net The synthesis of polycyclic allylic alcohols has also been achieved starting from enol phosphate precursors, highlighting their role in accessing these important chiral building blocks. acs.org

Enol Phosphate TypeChiral Oxidant/CatalystProductStereoselectivity (ee)
Cyclic Enol PhosphateChiral Dioxirane(R)-α-Hydroxy Ketone84%
Cyclic Enol PhosphateJacobsen's Catalyst(S)-α-Hydroxy Ketone23%

This table details research findings on the enantioselective synthesis of α-hydroxy ketones from enol phosphates. researchgate.net

Vinyl phosphonates are important synthetic intermediates and target molecules in their own right. researchgate.net The stereocontrolled synthesis of these compounds is therefore of significant interest. One successful strategy involves the silver-catalyzed phosphorylation of styrenes, which proceeds with high stereoselectivity to afford (E)-vinylphosphonates. rsc.org Another approach utilizes copper nanoparticles supported on zinc oxide (CuNPs/ZnO) to catalyze the hydrophosphorylation of aliphatic alkynes, yielding vinyl phosphonates, often as a mixture of E/Z isomers. researchgate.netconicet.gov.ar The rearrangement of vinyl phosphites to vinyl phosphonates also represents a pathway to these structures. researchgate.net These methods provide reliable routes to stereodefined vinyl phosphonates, which can be used in further synthetic transformations.

MethodCatalystSubstrateKey Feature
Phosphorylation AgNO₃StyreneHigh (E)-stereoselectivity
Hydrophosphorylation CuNPs/ZnOAliphatic AlkyneForms anti-Markovnikov products
Rearrangement Thermal/Lewis AcidVinyl Phosphite (B83602)Intramolecular C-P bond formation

This table summarizes different methods for the stereocontrolled synthesis of vinyl phosphonates. researchgate.netrsc.orgresearchgate.net

Role in Cascade Reactions and Multicomponent Processes

The inherent stability and multiple reactive sites of enol phosphates make them ideal candidates for use in cascade reactions and multicomponent processes. nih.gov These strategies aim to increase synthetic efficiency by combining several reaction steps into a single operation, thereby reducing waste, saving time, and avoiding the isolation of intermediate compounds. nih.govrsc.org

A prime example is the development of modified one-pot Perkow reactions, sometimes referred to as the "Perkow-Shi reaction". nih.govrsc.org This process involves the in situ α-tosyloxylation of a simple ketone, followed by the addition of a trialkyl phosphite or other P(III) reagent. nih.govrsc.org The reaction proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to give the final enol phosphate product in high yield under mild conditions. rsc.org This one-pot methodology directly converts readily available ketones into valuable enol phosphates, bypassing the need for toxic and lachrymatory α-haloketones typically used in the classic Perkow reaction. nih.govrsc.org The ability to integrate the formation of the enol phosphate with its subsequent reaction, such as a cross-coupling or cycloaddition, in a cascade sequence represents a powerful strategy for the rapid construction of molecular complexity.

Derivatization to Other Organophosphorus Compounds

Enol phosphates, including Diethyl 1-phenylprop-1-en-1-yl phosphate, serve as pivotal precursors for the synthesis of other classes of organophosphorus compounds. Their reactivity allows for transformations that modify the phosphorus center and the associated organic scaffold, leading to molecules with diverse applications in medicinal chemistry and materials science. The phosphate group in enol phosphates can act as a leaving group in various nucleophilic substitution and cross-coupling reactions, making them valuable synthetic intermediates.

Synthesis of β-Ketophosphonates and Bisphosphonates

β-Ketophosphonates are a significant class of organophosphorus compounds, widely recognized for their utility in the Horner-Wadsworth-Emmons reaction for alkene synthesis, as well as for their biological activities, including anti-inflammatory and enzyme-inhibiting properties. rsc.org Enol phosphates are key intermediates in some synthetic routes to β-ketophosphonates.

The conversion of enol phosphates to β-ketophosphonates can be achieved through rearrangement reactions. While traditional methods for synthesizing β-ketophosphonates include the Arbuzov reaction and acylation of alkylphosphonates, modern methods have explored the use of enol derivatives. rsc.orgnih.gov For instance, a common strategy involves the reaction of α-haloketones with trialkyl phosphites, which can lead to a mixture of enol phosphates (via the Perkow reaction) and β-ketophosphonates (via the Arbuzov reaction). nih.gov By carefully controlling the reaction conditions, the regioselectivity of the O-phosphorylation versus C-phosphorylation can be directed to favor one product over the other. nih.govnih.gov

Table 1: Synthetic Pathways from Enol Phosphates to β-Ketophosphonates and Bisphosphonates This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Intermediate Product Key Reaction Type
Enol Phosphate - β-Ketophosphonate Rearrangement / Isomerization
α-Haloketone + Trialkyl Phosphite Enol Phosphate / Phosphonium Salt β-Ketophosphonate Perkow / Arbuzov Reaction nih.gov
β-Ketophosphonate - 1-Hydroxy-1,1-bisphosphonate Nucleophilic Addition of Phosphite tandfonline.com

Synthesis of Chalcone (B49325) Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products that form the central core for many biologically important flavonoids and isoflavonoids. While the classical synthesis of chalcones involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde, the versatility of enol phosphates in modern synthetic chemistry allows for their potential use in constructing the carbon skeleton of chalcone-like molecules through cross-coupling reactions. rsc.orgnih.gov

Enol phosphates are excellent electrophilic partners in transition metal-catalyzed cross-coupling reactions. rsc.org Specifically, the phosphate group can serve as a leaving group in reactions like the Suzuki-Miyaura coupling. This reaction facilitates the formation of a new carbon-carbon bond by coupling the enol phosphate with an arylboronic acid in the presence of a palladium catalyst. rsc.orgorganic-chemistry.org

For an enol phosphate derived from an aryl methyl ketone, such as acetophenone, a Suzuki-Miyaura reaction with an arylboronic acid can lead to the formation of a 1,1-diarylethene. Although this product is not a chalcone itself, this methodology demonstrates the power of using enol phosphates to construct complex diaryl systems. The core principle—forming a C(sp²)-C(sp²) bond—is fundamental to the synthesis of the 1,3-diarylpropene backbone of chalcones. rsc.orgnih.gov This highlights the role of enol phosphates as versatile building blocks for creating substituted alkenes that are structurally related to chalcone derivatives.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Enol Phosphates This table is interactive. Users can sort columns by clicking on the headers.

Reactant 1 Reactant 2 Catalyst System Product Type
Enol Phosphate (Electrophile) Arylboronic Acid (Nucleophile) Palladium(0) complex (e.g., Pd(PPh₃)₄) Substituted Alkene (e.g., Diaryl Alkene) rsc.org
Benzylic Phosphate Arylboronic Acid Pd(OAc)₂ / PPh₃ Diaryl Methane organic-chemistry.org

Q & A

Q. How can molecular docking studies predict the compound’s interactions in biological systems?

  • Answer: Use AutoDock Vina to model binding affinities with target proteins (e.g., acetylcholinesterase for neurotoxicity studies). Validate docking poses with MD simulations (GROMACS) and compare IC₅₀ values from in vitro assays. Focus on phosphate group interactions with catalytic triads or metal ions .

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